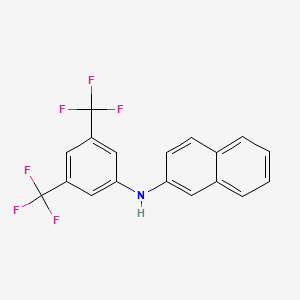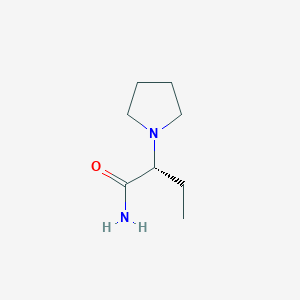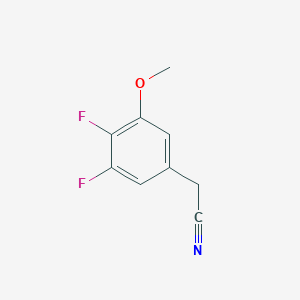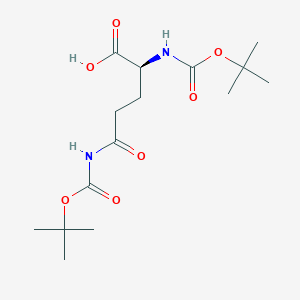
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups, which help in stabilizing the molecule during various chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with L-glutamic acid, which serves as the backbone for the compound.
Protection of Amino Groups: The amino groups of L-glutamic acid are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Oxo Group: The carboxyl group of the protected L-glutamic acid is then converted into an oxo group through oxidation. This can be done using reagents like Dess-Martin periodinane or Swern oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-glutamic acid are reacted with Boc2O under controlled conditions to ensure complete protection of the amino groups.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino groups.
Peptide Bond Formation: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments. This is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling Reagents: DCC, EDC, and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical applications.
Scientific Research Applications
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block for creating complex peptide chains.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic purposes.
Drug Development: It plays a role in the development of peptide-based drugs, which are used to treat various diseases, including cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of (S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, enabling the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-glutamic acid: Similar in structure but lacks the oxo group.
N-Boc-L-aspartic acid: Another Boc-protected amino acid with a similar role in peptide synthesis.
Uniqueness
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is unique due to the presence of both Boc-protected amino groups and an oxo group, making it a versatile intermediate in organic synthesis. Its dual protection allows for selective deprotection and functionalization, which is advantageous in the stepwise synthesis of complex molecules.
This compound’s versatility and stability make it a valuable tool in the fields of organic chemistry, biochemistry, and pharmaceutical research.
Properties
Molecular Formula |
C15H26N2O7 |
|---|---|
Molecular Weight |
346.38 g/mol |
IUPAC Name |
(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N2O7/c1-14(2,3)23-12(21)16-9(11(19)20)7-8-10(18)17-13(22)24-15(4,5)6/h9H,7-8H2,1-6H3,(H,16,21)(H,19,20)(H,17,18,22)/t9-/m0/s1 |
InChI Key |
IPHUFARLHDRPLC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
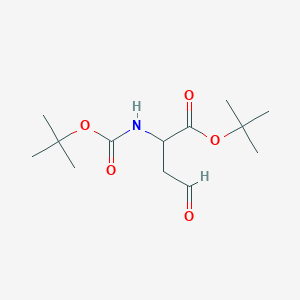

![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
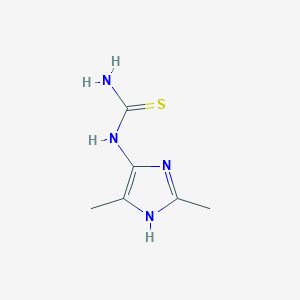
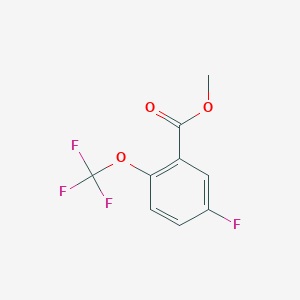
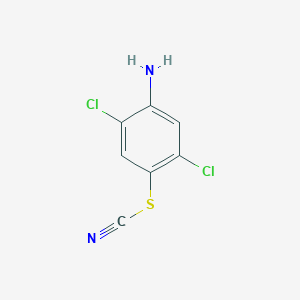
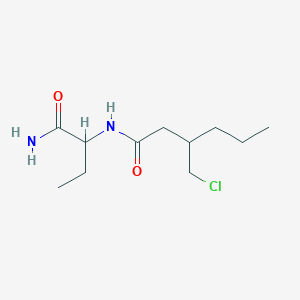
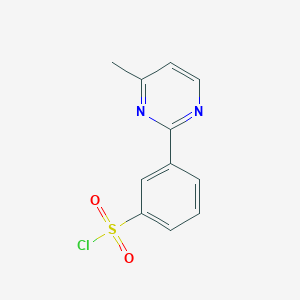
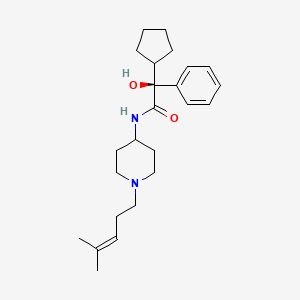
![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
